molecular formula C21H22N4O5S B12214672 N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12214672
M. Wt: 442.5 g/mol
InChI Key: HNJUFCHKLAXUHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetamide derivative . This intermediate is further reacted with hydrazine derivatives to form the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and inhibiting cell proliferation .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C21H22N4O5S/c26-20-10-9-19(23-25(20)17-6-2-1-3-7-17)21(27)22-16-5-4-8-18(15-16)31(28,29)24-11-13-30-14-12-24/h1-8,15H,9-14H2,(H,22,27)

InChI Key

HNJUFCHKLAXUHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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